4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid
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Overview
Description
4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a carboxylic acid group, an amide linkage, and an allyl ester, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid typically involves multiple steps, including the protection of functional groups, formation of amide bonds, and esterification. Common reagents used in these reactions include carbodiimides for amide bond formation and allyl alcohol for esterification. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The allyl ester can undergo nucleophilic substitution to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alcohols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[(1S)-1-carboxy-2-{[(methoxycarbonyl]amino}ethyl]carbamoyl}butanoic acid: Similar structure but with a methoxy group instead of an allyl group.
4-{[(1S)-1-carboxy-2-{[(ethoxycarbonyl]amino}ethyl]carbamoyl}butanoic acid: Similar structure but with an ethoxy group instead of an allyl group.
Uniqueness
The presence of the allyl ester group in 4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid makes it unique compared to its analogs
Properties
Molecular Formula |
C12H18N2O7 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
5-[[(1S)-1-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H18N2O7/c1-2-6-21-12(20)13-7-8(11(18)19)14-9(15)4-3-5-10(16)17/h2,8H,1,3-7H2,(H,13,20)(H,14,15)(H,16,17)(H,18,19)/t8-/m0/s1 |
InChI Key |
DIRBSDDHBRHKRO-QMMMGPOBSA-N |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)CCCC(=O)O |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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